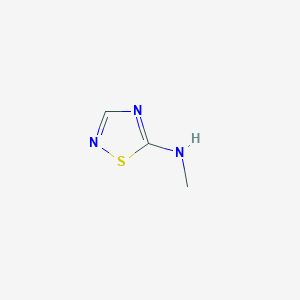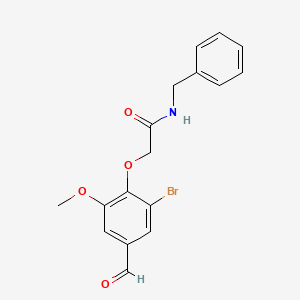
N-methyl-1,2,4-thiadiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-methyl-1,2,4-thiadiazol-5-amine” is a chemical compound with the molecular formula C3H5N3S . It is a derivative of 1,2,4-thiadiazole, a five-membered heterocyclic compound containing two nitrogen atoms and one sulfur atom .
Synthesis Analysis
The synthesis of “N-methyl-1,2,4-thiadiazol-5-amine” and its derivatives has been reported in several studies . For instance, a one-pot method has been introduced for the synthesis of symmetrical primary, secondary, and tertiary alkyl amines from alkyl halides and 5-methyl-1,3,4-thiadiazol-2-amine as a nitrogen-transfer reagent .Molecular Structure Analysis
The molecular structure of “N-methyl-1,2,4-thiadiazol-5-amine” can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, and IR . The InChI code for this compound is 1S/C3H5N3S/c1-4-3-5-2-6-7-3/h2H,1H3,(H,4,5,6) .Chemical Reactions Analysis
“N-methyl-1,2,4-thiadiazol-5-amine” can participate in various chemical reactions. For example, it has been used as a nitrogen-transfer reagent in the synthesis of symmetrical amines . It can also react with other compounds to form new derivatives with potential biological activities .Physical And Chemical Properties Analysis
“N-methyl-1,2,4-thiadiazol-5-amine” is a solid compound with a molecular weight of 115.16 . Its melting point ranges from 155 to 157 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Potential Pesticide
This compound has been reported to have potential use as a pesticide. Its heterocyclic nature may contribute to its activity against pests, although specific mechanisms and applications in this field require further research .
Enzyme Inhibitors
N-methyl-1,2,4-thiadiazol-5-amine: is a component of medicinally important enzyme inhibitors. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They can be used in medicine to treat diseases by controlling enzymes that are responsible for the disease state .
Azo Dyes Component
The compound is also used as a component in azo dyes. Azo dyes are organic compounds bearing the functional group R−N=N−R’, which are widely used in textile industries for coloring fabrics .
Cephalosporin Antibiotics
It serves as a building block in the synthesis of cephalosporin antibiotics. Cephalosporins are a class of β-lactam antibiotics originally derived from the fungus Acremonium, which was previously known as "Cephalosporium" .
GPR171 Antagonist
N-methyl-1,2,4-thiadiazol-5-amine: has been identified as a potent antagonist of GPR171, a G protein-coupled receptor involved in the regulation of feeding. It has shown potential in reducing anxiety-like behavior and fear conditioning in mice .
Simplified Drug-like Molecules
The compound’s core structure has been maintained while simplifying the overall molecule to obtain drug-like properties with more suitable characteristics for pharmaceutical development .
Safety and Hazards
Zukünftige Richtungen
“N-methyl-1,2,4-thiadiazol-5-amine” and its derivatives have shown promising results in various fields of medicinal chemistry, including as potential antibacterials against ESKAPE pathogen strains . Therefore, these compounds could be a promising starting point for further antimicrobial drug development .
Wirkmechanismus
Target of Action
N-methyl-1,2,4-thiadiazol-5-amine primarily targets neurons in the brain . The essential features of this moiety responsible for anticonvulsant activity include an electron-donor group, a hydrophobic aryl ring, a distal hydrophobic site, and a hydrogen bonding domain .
Mode of Action
The compound interacts with its neuronal targets by preventing neurons from firing in the brain . This is achieved by releasing chloride ions due to the GABAA pathway . Furthermore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
The compound affects the GABAA pathway, which is crucial for the regulation of neuronal excitability . It also impacts the DNA replication process, thereby affecting the proliferation of cells .
Pharmacokinetics
The incorporation of an aromatic substituent at the 2nd position of the 1,3,4-thiadiazol ring imparts lipophilicity, a critical attribute facilitating passage through biological membranes to reach the target site .
Result of Action
The molecular and cellular effects of N-methyl-1,2,4-thiadiazol-5-amine’s action include the prevention of neuronal firing in the brain, leading to anticonvulsant effects . Additionally, it disrupts DNA replication processes, inhibiting the proliferation of bacterial and cancer cells .
Action Environment
The compound’s lipophilicity, conferred by the aromatic substituent at the 2nd position of the 1,3,4-thiadiazol ring, may influence its distribution and accumulation in different tissues .
Eigenschaften
IUPAC Name |
N-methyl-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S/c1-4-3-5-2-6-7-3/h2H,1H3,(H,4,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOGTEHETWKJJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-7-chloro-2-[(2-methoxyanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2982806.png)
![2-(4-(N,N-dimethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2982807.png)
![N-(5-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)thiazol-2-yl)acetamide](/img/structure/B2982808.png)


![2-{8-[(butan-2-yl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B2982814.png)
![2-amino-1-(4-fluoro-3-nitrophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2982815.png)


![2-((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2982820.png)


![2,6-difluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2982824.png)
